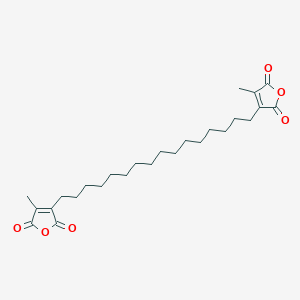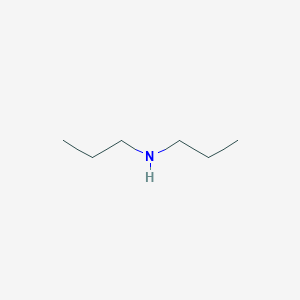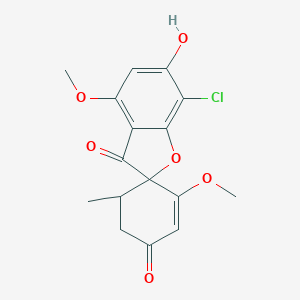
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, along with a hydroxymethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine can be achieved through several synthetic routes. One common method involves the reduction of a precursor compound, such as 4-(4’-fluorophenyl)-3-(3’,4’-methylenedioxyphenoxymethyl)-piperidine, using a reducing agent like lithium aluminum hydride (LiAlH4) under controlled conditions . Another approach involves the reaction of 4-(4’-fluorophenyl)-piperidine with a fluorinating agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine: shares similarities with other piperidine derivatives, such as paroxetine and flunarizine
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression and anxiety disorders.
Flunarizine: A calcium channel blocker used for the prophylaxis of migraine and treatment of vertigo.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and potential applications. Its combination of a fluorophenyl group with a hydroxymethyl and methyl group on the piperidine ring makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
109887-53-8 |
|---|---|
Molecular Formula |
C13H18FNO |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
[(3R,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13+/m1/s1 |
InChI Key |
CXRHUYYZISIIMT-YPMHNXCESA-N |
SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Isomeric SMILES |
CN1CC[C@H]([C@H](C1)CO)C2=CC=C(C=C2)F |
Canonical SMILES |
CN1CCC(C(C1)CO)C2=CC=C(C=C2)F |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Synonyms |
(+/-)-Paroxol; (+/-)-trans-4-(4-Fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine; trans-3-Hydroxymethyl-4-(4-fluorophenyl)-N-methylpiperidine; trans-N-Methyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine; trans-4-(p-Fluorophenyl)-1-methyl-3-piperi |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol in the context of paroxetine hydrochloride?
A1: (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol is identified as a potential impurity in paroxetine hydrochloride synthesis []. Its presence can impact the quality, safety, and efficacy of the final drug product. Understanding its formation and implementing appropriate control measures during manufacturing are crucial.
Q2: Can you describe the synthetic route employed to obtain (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol as highlighted in the research?
A2: The synthesis begins with (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine []. This compound undergoes a three-step transformation:
Q3: How does the synthetic route for paroxetine hydrochloride utilize (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine?
A3: (±)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl piperidine serves as the crucial starting material in the synthesis of paroxetine hydrochloride []. The synthesis involves a five-step sequence:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)



